molecular formula C48H49N13O9S6 B021610 Micrococcin CAS No. 67401-56-3

Micrococcin

Cat. No. B021610
CAS RN: 67401-56-3
M. Wt: 1144.4 g/mol
InChI Key: MQGFYNRGFWXAKA-QMXXNAFJSA-N
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Description

Micrococcin is a macrocyclic thiopeptide antibiotic known for its antibacterial, antiprotozoal, antimalarial, cytotoxic, and gene-modulating activities. Its structure was long ambiguous until the successful total synthesis in 2009 clarified its molecular makeup, paving the way for a deeper understanding of its mechanisms and potential applications in medicinal chemistry (Ciufolini & Lefranc, 2010).

Synthesis Analysis

The synthesis of micrococcin P1 marked a significant milestone in understanding its chemical nature. Early attempts to synthesize the Bycroft-Gowland structure of micrococcin P1 revealed discrepancies between the proposed and actual structures, leading to further research to accurately define its molecular structure (Ciufolini & Shen, 1999). The total synthesis approaches have varied, with notable methods including scalable thiazole forming reactions, highlighting advancements in synthetic strategies for thiopeptide antibiotics (Christy et al., 2020).

Molecular Structure Analysis

Micrococcin P1's molecular structure is complex, featuring a central pyridine skeleton surrounded by multiple thiazolyl groups. The precise determination of its structure was achieved through total synthesis and X-ray crystallography, which confirmed the presence of a pyridine ring linked to four thiazole rings, establishing the molecule's extended heterocyclic ring system (James & Watson, 1966).

Chemical Reactions and Properties

Micrococcin engages in a variety of chemical interactions, particularly with bacterial ribosomal RNA, to exert its antibiotic effects. It binds to complexes formed between bacterial 23-S ribosomal RNA and ribosomal protein L11, inhibiting protein synthesis by affecting the ribosomal A site and stimulating GTP hydrolysis dependent upon ribosomes and elongation factor EF-G (Cundliffe & Thompson, 1981).

Physical Properties Analysis

The physical properties of micrococcin, such as insolubility in water and thermal behavior, have been characterized, indicating its robust structure and potential for enduring biological environments. It demonstrates a darkening and sintering behavior at high temperatures without a sharp melting point, and its ultra-violet light absorption spectrum in ethanol has been documented (Heatley & Doery, 1951).

Chemical Properties Analysis

The chemical properties of micrococcin, including its antimicrobial activity and interactions with bacterial protein synthesis mechanisms, have been extensively studied. Micrococcin operates as an acceptor-site-specific inhibitor of protein synthesis, showing selectivity in its inhibition of aminoacyl-tRNA binding and translocation processes on the ribosome (Otaka & Kaji, 1974).

Scientific Research Applications

  • Antibiotic Potential : Micrococcin P3, a new thiopeptide antibiotic derived from Micrococcin, shows promise in developing new antibiotics targeting Gram-positive bacteria, indicating its potential in addressing antibiotic resistance issues (Wang et al., 2020).

  • Mechanism of Action in Bacterial Protein Synthesis : Micrococcin inhibits thiostrepton production and stimulates GTP hydrolysis dependent on ribosomes and elongation factor EF-G, crucial in bacterial protein synthesis (Cundliffe & Thompson, 1981). It also inhibits translocation and the binding of aminoacyl-tRNA at the acceptor site of the ribosomes (Otaka & Kaji, 1974).

  • Therapeutic Applications : Micrococcin P1 has demonstrated potent antibiotic, anticancer, and antimalarial actions, making it a candidate for drug development (Borman, 2009); (Ciufolini & Lefranc, 2010).

  • Antimalarial Effects : Micrococcin is a potent inhibitor of the human malaria parasite Plasmodium falciparum, showcasing its potential in antimalarial therapy (Rogers, Cundliffe & McCutchan, 1998).

  • Chemical Properties for Medicinal Chemistry : Micrococcin P2 (MP2) has activity against various human pathogens, and its chemical properties facilitate medicinal chemistry work in the micrococcin area (Hwang et al., 2021).

  • Structural and Synthesis Studies : Extensive studies and laboratory syntheses have been conducted to determine the structure of Micrococcin P1, aiding in the development of synthetic methods for this compound (Fenet et al., 2002); (Christy et al., 2020).

  • Bacteriostatic and Bactericidal Effects : Micrococcins act specifically on Gram-positive bacteria, particularly staphylococci and streptococci, demonstrating both bacteriostatic and bactericidal effects (Hameister, Bergmann & Wahlig, 1975).

Future Directions

Micrococcin P1 shows potential for the development of new antibiotics targeting Gram-positive bacteria . The first total synthesis of Micrococcin P2 (MP2, 1) by a diversity-oriented route has been reported, which incorporates a number of refinements relative to earlier syntheses . This opens up new possibilities for the development and study of Micrococcin and its variants.

properties

IUPAC Name

2-[2-[(26E)-26-ethylidene-12,29-bis(1-hydroxyethyl)-14,21,28,31-tetraoxo-19-propan-2-yl-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(E)-1-(2-hydroxypropylamino)-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H49N13O9S6/c1-8-24(37(65)49-12-20(5)62)51-38(66)28-15-73-46(56-28)32-18-74-45(58-32)26-11-10-23-36(50-26)27-13-75-48(53-27)35(22(7)64)61-41(69)31-17-76-47(57-31)33(19(3)4)59-39(67)30-16-72-44(55-30)25(9-2)52-42(70)34(21(6)63)60-40(68)29-14-71-43(23)54-29/h8-11,13-22,33-35,62-64H,12H2,1-7H3,(H,49,65)(H,51,66)(H,52,70)(H,59,67)(H,60,68)(H,61,69)/b24-8+,25-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGFYNRGFWXAKA-IQEGOQEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)NC(=CC)C(=O)NCC(C)O)C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)C(C)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)N/C(=C/C)/C(=O)NCC(C)O)C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)C(C)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H49N13O9S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1144.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Micrococcin P, 13',19'-didehydro-19'-deoxy-28,44-dihydro-44-hydroxy-

CAS RN

67401-56-3
Record name Micrococcin P, 13',19'-didehydro-19'-deoxy-28,44-dihydro-44-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067401563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,700
Citations
TL Su - British journal of experimental pathology, 1948 - ncbi.nlm.nih.gov
… The active substance responsible for this effect has been extracted and concentrated and pending chemical identification has been called micrococcin. The present article deals only …
Number of citations: 153 www.ncbi.nlm.nih.gov
MA Ciufolini, D Lefranc - Natural Product Reports, 2010 - pubs.rsc.org
… This work lifted all structural and stereochemical ambiguities that have surrounded micrococcin … knowledge about the sources, properties, and chemical synthesis of micrococcin P1. …
Number of citations: 61 pubs.rsc.org
S Pestka - Mechanism of action of antimicrobial and antitumor …, 1975 - Springer
… cetes readily become resistant to micrococcin (Su, 1948b). Micrococcin binds to both sensitive … to be no affinity between the cells and micrococcin. Resistance and sensitivity markers to …
Number of citations: 4 link.springer.com
NG Heatley, HM Doery - Biochemical Journal, 1951 - ncbi.nlm.nih.gov
The formation of the antibiotic micrococcin by a species of Micrococcus, since given the number 7218 in the National Collection of Type Cultures, and its extraction from active broth, …
Number of citations: 38 www.ncbi.nlm.nih.gov
MH Kim, YJ Kong, H Baek, HH Hyun - Journal of biotechnology, 2006 - Elsevier
… bacteriocin, which was tentatively named micrococcin GO5. Micrococcin GO5 is very similar to … pH, resulted in the enhancement of micrococcin GO5 production by Micrococcus sp. GO5. …
Number of citations: 78 www.sciencedirect.com
E CUNDLIFFE, J THOMPSON - European Journal of …, 1981 - Wiley Online Library
… detail the ribosomal target site for micrococcin. Previously [II], … Here, we have examined the effects of micrococcin upon the … in vitro both to thiostrepton and to micrococcin [15]. The con…
Number of citations: 97 febs.onlinelibrary.wiley.com
D Tizabi, RT Hill - Journal of Industrial Microbiology and …, 2023 - academic.oup.com
Historically, bacteria of the phylum, Actinobacteria have been a very prominent source of bioactive compounds for drug discovery. Among the actinobacterial genera, Micrococcus has …
Number of citations: 6 academic.oup.com
G Degiacomi, Y Personne, G Mondésert, X Ge… - Tuberculosis, 2016 - Elsevier
… the characterization of the thiopeptide micrococcin P1 as an anti… We have further identified micrococcin resistant mutations in … tuberculosis micrococcin P1 functions by binding to the cleft …
Number of citations: 29 www.sciencedirect.com
K Okumura, Y Nakamura, C Shin - Bulletin of the Chemical Society of …, 1999 - journal.csj.jp
The first total synthesis of a macrocyclic antibiotic, micrococcin P (1), was accomplished. After constructing the central 2,3,6-tristhiazolyl-substituted pyridine skeleton [Fragment A—C …
Number of citations: 34 www.journal.csj.jp
BT Porse, E Cundliffe, RA Garrett - Journal of molecular biology, 1999 - Elsevier
… Micrococcin binding within the rRNA component of this … Micrococcin was also bound to complexes containing an rRNA … We infer that inhibition of cell growth by micrococcin, as for …
Number of citations: 69 www.sciencedirect.com

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